molecular formula C17H24F2O B065174 trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene CAS No. 174350-05-1

trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene

Cat. No. B065174
M. Wt: 282.37 g/mol
InChI Key: BOAHGIPRRKDVQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene involves complex organic reactions that may include fluorination, ethoxylation, and cyclohexyl incorporation into the benzene ring. While specific details on the synthesis of this exact compound are not provided, related works demonstrate methodologies that could be adapted for its synthesis. For instance, the metabolic profiling of fluorinated liquid-crystal monomers (LCMs) like EDPrB highlights the intricate steps involved in the synthesis and modification of such compounds, which could be similar to the processes needed for trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene (Xinyi Wang et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its trans-configuration, which influences its physical and chemical properties. The presence of ethoxy and difluoro substituents on the benzene ring, combined with a 4-propyl-cyclohexyl group, contributes to its unique structural features. The analysis of similar compounds, such as ferroelectric liquid crystals with trans-1,4-disubstituted cyclohexane rings, provides insights into how such molecular configurations affect liquid-crystalline phases and properties (S. Kelly, 1989).

Chemical Reactions and Properties

The compound's reactivity can be inferred from its functional groups and structural configuration. The ethoxy group may undergo reactions typical of ethers, while the difluoro substituents could be involved in nucleophilic aromatic substitution reactions. The cyclohexyl group adds a degree of complexity, potentially engaging in reactions specific to cyclic compounds. Research on similar fluorinated compounds provides valuable insights into their reactivity and potential chemical transformations (Lei Yu et al., 2014).

Physical Properties Analysis

The physical properties of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene would be significantly influenced by its molecular structure. The compound's liquid-crystalline behavior, melting point, solubility, and optical properties are determined by the nature and position of its substituents. Studies on ferroelectric liquid crystals, for example, shed light on how structural elements like the trans-1,4-disubstituted cyclohexane ring affect the mesomorphic range and electro-optic characteristics of these materials (S. Kelly, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's specific functional groups and overall structure. The presence of difluoro groups and the ethoxy moiety may impart unique reactivity patterns, especially in the context of liquid-crystal synthesis and application. Research on related fluorinated liquid-crystal monomers offers insights into potential metabolic pathways, toxicity, and environmental impact, relevant for understanding the broader implications of using such compounds (Xinyi Wang et al., 2022).

Scientific Research Applications

  • Metabolic Profiling in Liquid Crystal Monomers : This compound is a fluorinated liquid-crystal monomer, significant in studies of environmental and human sample contamination. In a study, its metabolic pathways were examined in different species, revealing species-dependent metabolites and primary metabolic pathways like dealkylation and hydroxylation. Notably, some metabolites showed potential toxicity and aquatic toxicity, highlighting the need for further toxicological studies (Wang et al., 2022).

  • Syntheses of New Diluents for Liquid Crystal Materials : In the field of liquid crystal technology, derivatives of this compound have been synthesized and evaluated as diluents in medium birefringence liquid crystal mixtures. These derivatives were found to influence properties like crystallization temperature and viscosities of the mixtures (Weng et al., 2018).

  • Studies in Cyclohexanes : Research on stereoisomeric cyclohexanes, which include structural variations similar to trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene, revealed significant insights into internal proton transfers and ion-neutral complex formation. These findings are important for understanding the chemical behavior of such compounds under various conditions (Denekamp & Mandelbaum, 1995).

  • Dielectric Properties in Fluorinated Liquid Crystal Mixtures : This compound has been studied for its role in fluorinated phenyl bicyclohexane liquid crystals mixtures, examining properties like dielectric constants and splay elastic constants. Such studies are crucial for advancing liquid crystal display technologies (Ma et al., 2013).

  • Exploration in Electrochemistry : Research in cryo-electrochemistry has investigated the electrochemical behavior of compounds structurally related to trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene. These studies provide insights into the electrochemical reduction processes of such compounds (Paddon et al., 2006).

properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHGIPRRKDVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598114
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

CAS RN

1163709-69-0, 174350-05-1
Record name 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163709-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethoxy-2,3-difluor-4-(trans-4-propylcyclohexyl)-benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LL Yao, JL Wang, RF Xu, M Zhu, Y Ma, B Tang… - Science of The Total …, 2023 - Elsevier
Liquid crystal monomers (LCMs) are potentially persistent, bioaccumulating, and toxic substances. However, limited data are available on the occurrence of LCMs in indoor and outdoor …
Number of citations: 3 www.sciencedirect.com

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